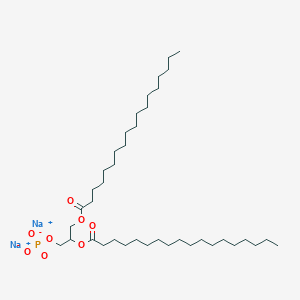

DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-bêta,gamma-Distéaroyl-alpha-phosphatidique, sel disodique, communément appelé DSPA, est un dérivé de l'acide phosphatidique. Les acides phosphatidiques sont une classe de phospholipides qui jouent un rôle crucial dans la signalisation cellulaire et la biophysique des membranes. Le DSPA se caractérise par ses deux chaînes d'acide stéarique attachées à un squelette de glycérol, qui est en outre lié à un groupe phosphate. Ce composé est souvent utilisé dans la recherche biochimique et biophysique en raison de ses propriétés et fonctions uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide L-bêta,gamma-distéaroyl-alpha-phosphatidique, sel disodique implique généralement l'estérification de l'acide stéarique avec du glycérol, suivie d'une phosphorylation. Les étapes générales sont les suivantes :

Estérification : L'acide stéarique réagit avec le glycérol en présence d'un catalyseur pour former du distéaroylglycérol.

Phosphorylation : Le distéaroylglycérol est ensuite phosphorylé à l'aide d'un agent phosphorylant tel que l'oxychlorure de phosphore (POCl3) ou l'acide phosphorique (H3PO4) pour former l'acide distéaroylphosphatidique.

Neutralisation : L'acide phosphatidique résultant est neutralisé avec de l'hydroxyde de sodium (NaOH) pour former le sel disodique.

Méthodes de production industrielle

La production industrielle du DSPA implique des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent :

Réacteurs à écoulement continu : pour l'estérification et la phosphorylation afin de garantir des conditions de réaction constantes.

Techniques de purification : telles que la cristallisation et la chromatographie pour isoler le produit final.

Contrôle qualité : mesures pour s'assurer que le composé répond aux spécifications requises pour les applications de recherche et industrielles.

Analyse Des Réactions Chimiques

Types de réactions

L-bêta,gamma-Distéaroyl-alpha-phosphatidique, sel disodique subit diverses réactions chimiques, notamment :

Hydrolyse : Les liaisons esters du DSPA peuvent être hydrolysées en conditions acides ou basiques pour donner de l'acide stéarique et du glycérophosphate.

Oxydation : Les chaînes d'acide stéarique peuvent subir une oxydation pour former des dérivés d'acide stéarique.

Substitution : Le groupe phosphate peut participer à des réactions de substitution, formant différents dérivés de l'acide phosphatidique.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée à l'aide d'acide chlorhydrique (HCl) ou d'hydroxyde de sodium (NaOH) à des températures élevées.

Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Substitution : Des réactifs tels que des alcools ou des amines peuvent être utilisés pour substituer le groupe phosphate dans des conditions contrôlées.

Principaux produits formés

Hydrolyse : Acide stéarique et glycérophosphate.

Oxydation : Dérivés de l'acide stéarique tels que l'aldéhyde stéarique ou l'acide stéarique.

Substitution : Divers dérivés de l'acide phosphatidique en fonction du substituant utilisé.

Applications de la recherche scientifique

L-bêta,gamma-Distéaroyl-alpha-phosphatidique, sel disodique a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'acide L-bêta,gamma-distéaroyl-alpha-phosphatidique, sel disodique implique son rôle de molécule de signalisation lipidique. Il interagit avec diverses protéines et enzymes impliquées dans les voies de signalisation cellulaire :

Cibles moléculaires : Le DSPA cible des protéines telles que la cible mammalienne de la rapamycine (mTOR) et la phospholipase D (PLD), qui sont impliquées dans la croissance, la prolifération et la survie cellulaires.

Voies impliquées : Il participe à la voie de signalisation mTOR, influençant des processus tels que l'autophagie, la synthèse protéique et le métabolisme des lipides.

Applications De Recherche Scientifique

L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:

Molecular Targets: DSPA targets proteins such as mammalian target of rapamycin (mTOR) and phospholipase D (PLD), which are involved in cell growth, proliferation, and survival.

Pathways Involved: It participates in the mTOR signaling pathway, influencing processes such as autophagy, protein synthesis, and lipid metabolism.

Comparaison Avec Des Composés Similaires

L-bêta,gamma-Distéaroyl-alpha-phosphatidique, sel disodique peut être comparé à d'autres acides phosphatidiques tels que :

1,2-Dioléoyl-sn-glycéro-3-phosphate (DOPA) : Structure similaire mais contient des chaînes d'acide oléique au lieu de l'acide stéarique.

1,2-Dipalmitoyl-sn-glycéro-3-phosphate (DPPA) : Contient des chaînes d'acide palmitique, différant par la longueur et la saturation des chaînes d'acides gras.

Unicité

Composition en acides gras : La présence de chaînes d'acide stéarique dans le DSPA confère des propriétés biophysiques uniques, telles que des points de fusion plus élevés et un comportement de phase distinct dans les bicouches lipidiques.

Activité biologique : Les interactions spécifiques du DSPA avec les protéines de signalisation et son rôle dans les processus cellulaires en font un outil précieux en recherche.

Propriétés

Formule moléculaire |

C39H75Na2O8P |

|---|---|

Poids moléculaire |

749.0 g/mol |

Nom IUPAC |

disodium;2,3-di(octadecanoyloxy)propyl phosphate |

InChI |

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |

Clé InChI |

XPMKJIKGYGROQR-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.